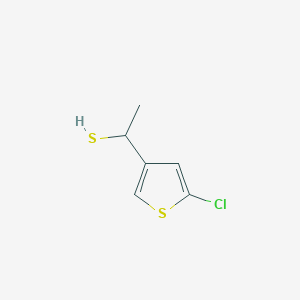
1-(5-Chlorothiophen-3-yl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-3-yl)ethane-1-thiol is an organic compound with the molecular formula C6H7ClS2 It features a thiophene ring substituted with a chlorine atom at the 5-position and an ethanethiol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-3-yl)ethane-1-thiol typically involves the chlorination of thiophene followed by the introduction of the ethanethiol group. One common method includes:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chlorothiophene.
Formation of this compound: The 5-chlorothiophene is then reacted with ethanethiol in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to remove the chlorine atom, yielding thiophene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium amide or potassium tert-butoxide in an appropriate solvent.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
1-(5-Chlorothiophen-3-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-3-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorine atom and thiophene ring contribute to the compound’s reactivity and ability to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chlorothiophen-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
5-Chlorothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanethiol group.
3-Chlorothiophene: Lacks the ethanethiol group.
Uniqueness
1-(5-Chlorothiophen-3-yl)ethane-1-thiol is unique due to the presence of both a chlorine atom and a thiol group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H7ClS2 |
|---|---|
Molecular Weight |
178.7 g/mol |
IUPAC Name |
1-(5-chlorothiophen-3-yl)ethanethiol |
InChI |
InChI=1S/C6H7ClS2/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3 |
InChI Key |
XEDWFGCCYHMTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=C1)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13269798.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B13269807.png)
![2-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B13269808.png)

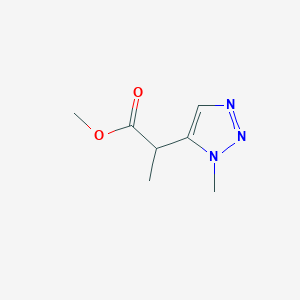
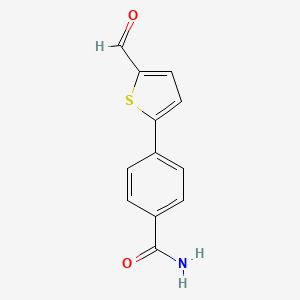

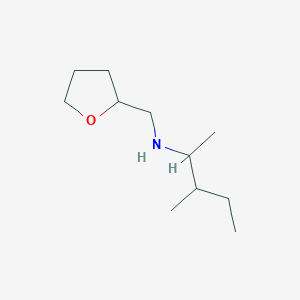

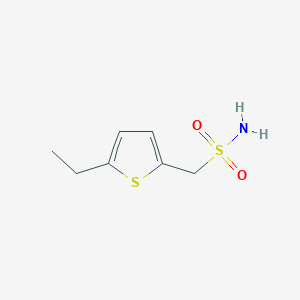
![2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13269906.png)
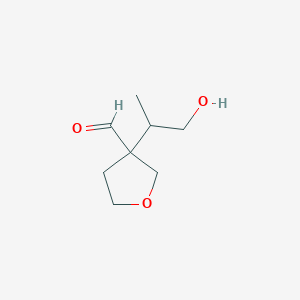
![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13269920.png)
